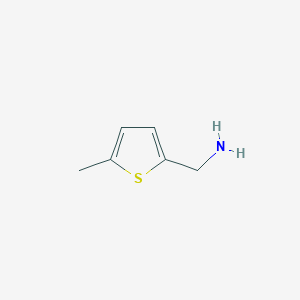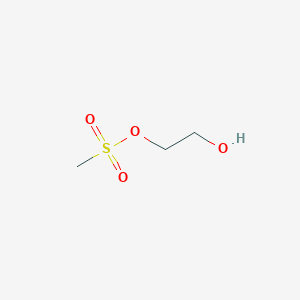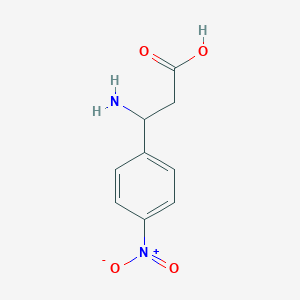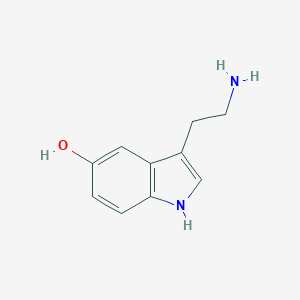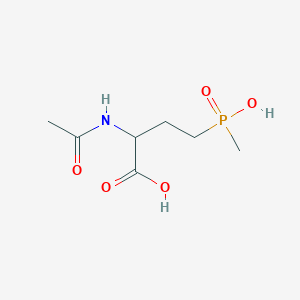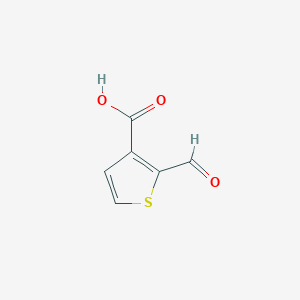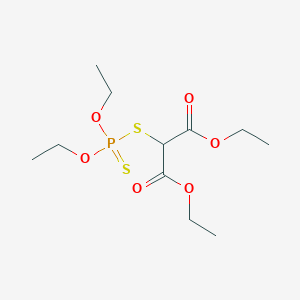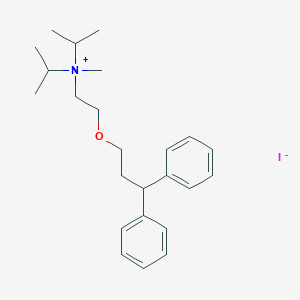
2-(Cyanomethyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H6N2O4. It is a yellow crystalline powder that is commonly used in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it an important tool in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzoic acid is not fully understood, but it is believed to act as a pH-sensitive fluorescent dye that can be used to monitor changes in intracellular pH. It has also been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs.
Effets Biochimiques Et Physiologiques
2-(Cyanomethyl)-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Cyanomethyl)-5-nitrobenzoic acid in lab experiments is its fluorescent properties, which make it easy to monitor changes in intracellular pH. It is also relatively easy to synthesize and is readily available. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-(Cyanomethyl)-5-nitrobenzoic acid. One area of interest is the development of new drugs based on its inhibitory effects on certain enzymes. Another area of interest is the use of this compound as a pH-sensitive fluorescent probe for monitoring intracellular pH in live cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2-(Cyanomethyl)-5-nitrobenzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 70-80°C for several hours until the desired product is obtained.
Applications De Recherche Scientifique
2-(Cyanomethyl)-5-nitrobenzoic acid has been extensively used in scientific research as a tool for studying various biological processes. It is commonly used as a fluorescent probe for measuring intracellular pH and as a pH indicator in biochemical assays. It has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
104825-25-4 |
|---|---|
Nom du produit |
2-(Cyanomethyl)-5-nitrobenzoic acid |
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-(cyanomethyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13) |
Clé InChI |
NPFAMTRBOLBFAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |
Synonymes |
Benzoic acid, 2-(cyanomethyl)-5-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



